

An In-depth Technical Guide to Boc-N-methyl-DL-valine

Author: BenchChem Technical Support Team. **Date:** December 2025

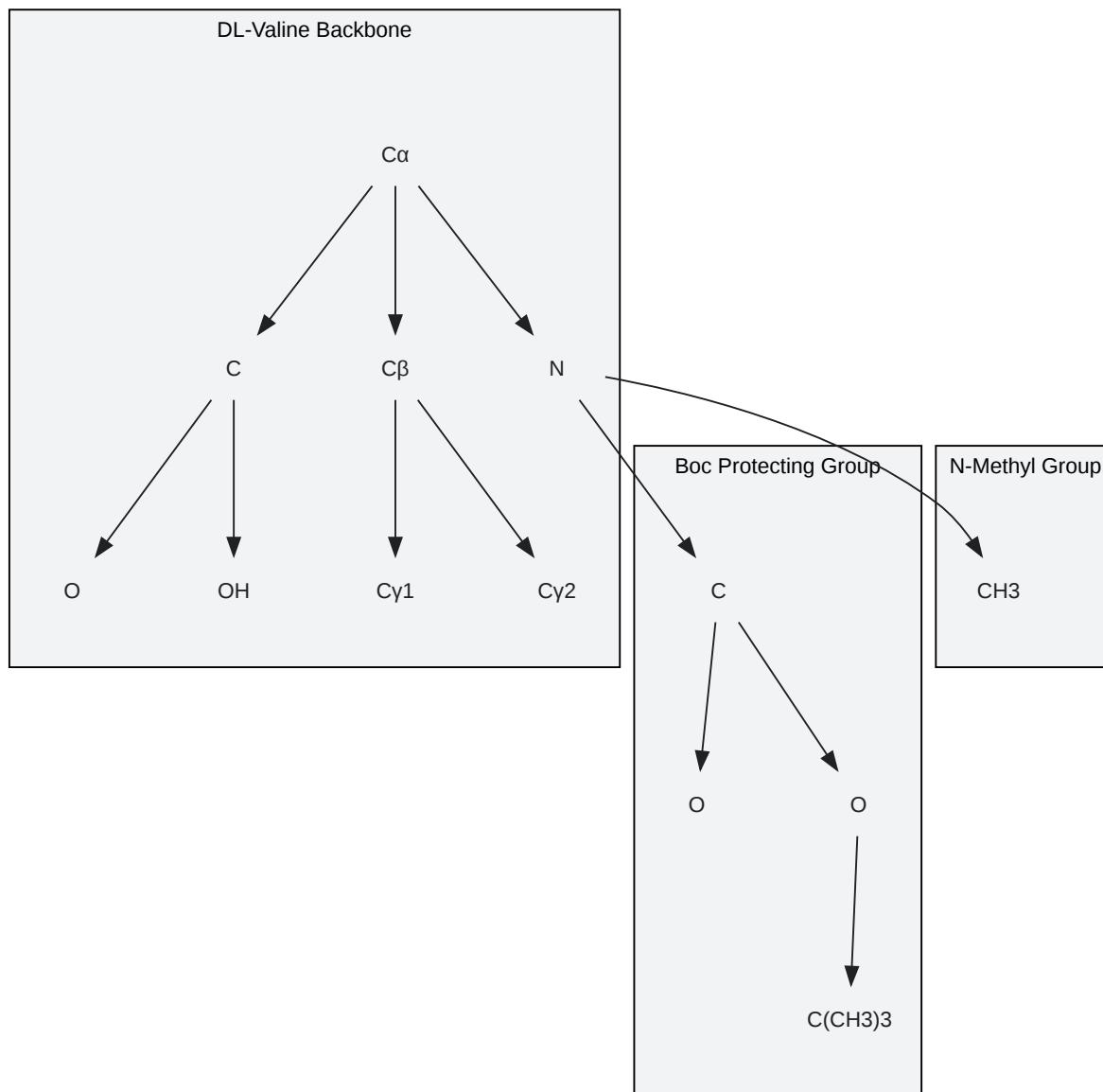
Compound of Interest

Compound Name: *Boc-alpha-ME-DL-val-OH*

Cat. No.: *B558640*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-N-methyl-DL-valine (Boc-N-methyl-DL-valine), a crucial N-methylated amino acid derivative. This document details its chemical structure, physicochemical properties, synthesis, and key applications in peptide synthesis and drug discovery, offering valuable insights for professionals in the field.

Chemical Structure and Physicochemical Properties

Boc-N-methyl-DL-valine is a synthetic amino acid derivative where the amino group of DL-valine is protected by a tert-butoxycarbonyl (Boc) group and also bears a methyl group. This modification enhances its utility as a building block in solid-phase peptide synthesis (SPPS) and in the development of peptide-based therapeutics.

Below is a 2D representation of the chemical structure of Boc-N-methyl-DL-valine.

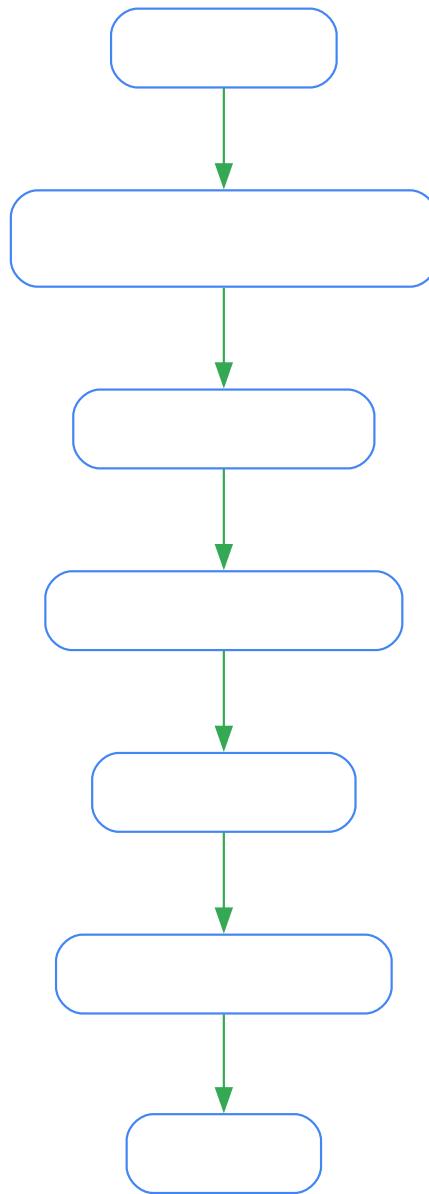
Boc-N-methyl-DL-valine Structure

[Click to download full resolution via product page](#)

Caption: 2D structure of Boc-N-methyl-DL-valine.

Physicochemical Data

The key physicochemical properties of Boc-N-methyl-DL-valine are summarized in the table below for easy reference and comparison.


Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₁ NO ₄	[1] [2]
Molecular Weight	231.29 g/mol	[1] [2]
Appearance	White to off-white powder	[1] [2]
Melting Point	82-88 °C	[1]
Solubility	Soluble in many organic solvents.	[2]
CAS Number	13850-91-4	[1] [2]

Experimental Protocols

Synthesis of Boc-N-methyl-DL-valine

The synthesis of Boc-N-methyl-DL-valine is typically a two-step process starting from DL-valine: 1) Protection of the amino group with a Boc group, and 2) N-methylation of the resulting Boc-DL-valine.

Synthesis Workflow for Boc-N-methyl-DL-valine

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Boc-N-methyl-DL-valine.

Step 1: Synthesis of Boc-DL-valine

This protocol is a general method for the Boc protection of an amino acid.

- Materials: DL-valine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃), Dioxane, Water.
- Procedure:
 - Dissolve DL-valine in an aqueous solution of NaOH or NaHCO₃.
 - Add a solution of (Boc)₂O in dioxane to the amino acid solution.
 - Stir the mixture vigorously at room temperature for several hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid) to a pH of approximately 3.
 - Extract the product with an organic solvent such as ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Boc-DL-valine.

Step 2: N-methylation of Boc-DL-valine

This procedure describes the N-methylation of a Boc-protected amino acid.

- Materials: Boc-DL-valine, Sodium hydride (NaH), Iodomethane (CH₃I), Anhydrous Tetrahydrofuran (THF).
- Procedure:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve Boc-DL-valine in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.

- Carefully add sodium hydride (NaH) portion-wise to the solution. Allow the reaction to stir for about 30 minutes at 0 °C.
- Add iodomethane dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Acidify the aqueous layer to pH 3 with a suitable acid.
- Extract the product with an organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure Boc-N-methyl-DL-valine.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for Boc-N-methyl-DL-valine are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

¹H NMR (Proton NMR):

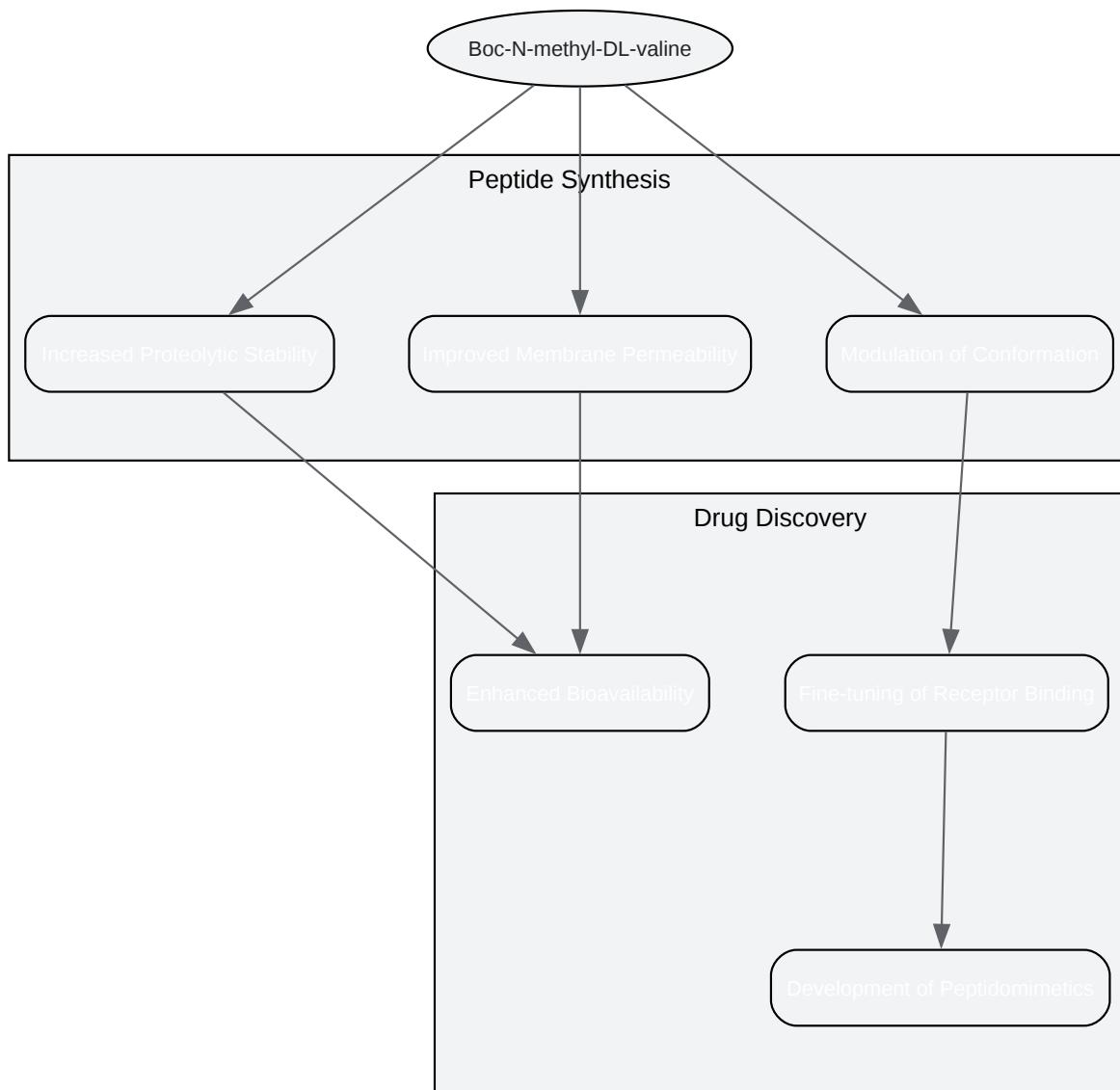
Protons	Expected Chemical Shift (ppm)
(CH ₃) ₂ -CH (Valine side chain)	~0.9-1.1 (two doublets)
(CH ₃) ₂ -CH (Valine side chain)	~2.0-2.3 (multiplet)
CH-N (alpha-proton)	~4.0-4.3 (doublet)
N-CH ₃	~2.7-2.9 (singlet)
(CH ₃) ₃ -C (Boc group)	~1.4-1.5 (singlet)
COOH	~10-12 (broad singlet)

¹³C NMR (Carbon NMR):

Carbon	Expected Chemical Shift (ppm)
(CH ₃) ₂ -CH (Valine side chain)	~18-20
(CH ₃) ₂ -CH (Valine side chain)	~30-32
CH-N (alpha-carbon)	~60-65
N-CH ₃	~30-35
(CH ₃) ₃ -C (Boc group)	~28
(CH ₃) ₃ -C (Boc group)	~80
C=O (Boc group)	~155-157
COOH	~175-178

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of Boc-protected amino acids.


- Expected Molecular Ion Peak (M+H)⁺: m/z 232.15
- Expected Molecular Ion Peak (M+Na)⁺: m/z 254.13

- Common Fragment Ions: Loss of the Boc group (100 amu) is a characteristic fragmentation pattern.

Applications in Research and Drug Development

Boc-N-methyl-DL-valine is a valuable building block in medicinal chemistry and drug discovery, primarily due to the introduction of the N-methyl group.

Applications of Boc-N-methyl-DL-valine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-N-methyl-DL-valine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558640#boc-n-methyl-dl-valine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com